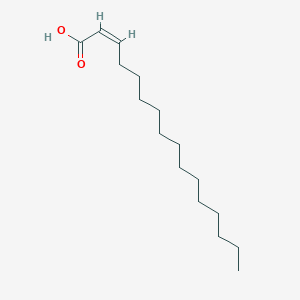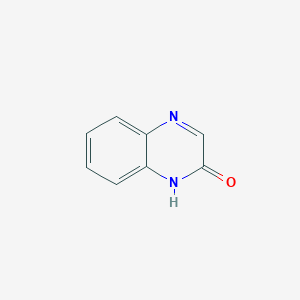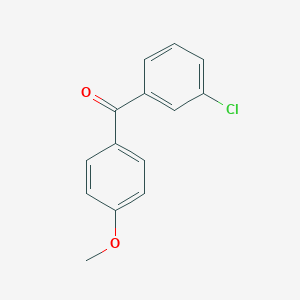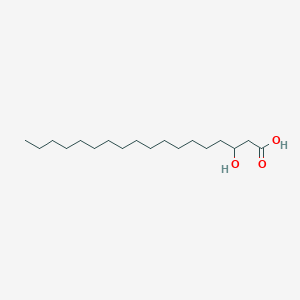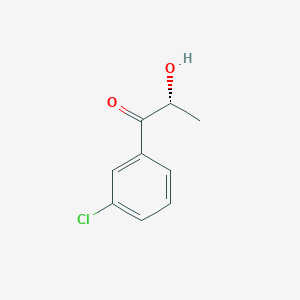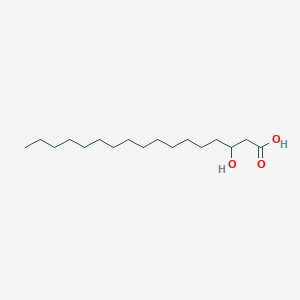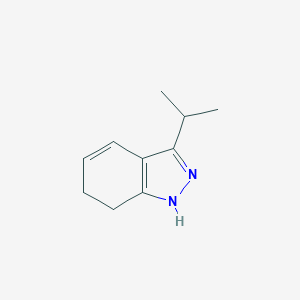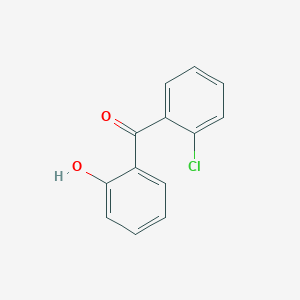
9-Undecynoic acid
Übersicht
Beschreibung
9-Undecynoic acid is a medium-chain fatty acid .
Synthesis Analysis
Undecylenic Acid, from which 9-Undecynoic acid is derived, is obtained from Ricinus communis (Euphorbiaceae) after extraction of the seeds and pyrolysis of the castor oil extract . It has been reported to be synthesized by the dehydrobromination of 10-undecenoic acid .Molecular Structure Analysis
The molecular formula of 9-Undecynoic acid is C11H18O2 . The exact mass is 182.130676 Da and the monoisotopic mass is 182.130676 Da .Chemical Reactions Analysis
9-Undecynoic acid is a Bronsted acid, a molecular entity capable of donating a hydron to an acceptor .Physical And Chemical Properties Analysis
The density of 9-Undecynoic acid is 1.0±0.1 g/cm3. Its boiling point is 299.6±23.0 °C at 760 mmHg. The vapour pressure is 0.0±1.3 mmHg at 25°C. The enthalpy of vaporization is 59.4±6.0 kJ/mol. The flash point is 143.7±17.3 °C .Wissenschaftliche Forschungsanwendungen
Biofilm Disruption and Dental Health
9-Undecynoic acid has been identified as a potent anti-adherent agent against biofilms of oral Streptococcus species . Its ability to inhibit biofilm formation is crucial in dental health, as biofilms can lead to dental caries and other oral infections. The compound’s bacteriostatic and bactericidal effects make it a promising candidate for alternative or adjunctive antibacterial and anti-biofilm preventive and therapeutic approaches in dentistry.
Antifungal Applications in Medicine
In the medical field, 9-Undecynoic acid derivatives, such as undecylenic acid, are used as antifungal agents . They are effective in treating skin infections like athlete’s foot by inhibiting the growth of fungi. The compound’s bifunctional properties also allow it to serve as a linking molecule for conjugating biomolecules, which can be leveraged in drug development.
Material Science Innovations
9-Undecynoic acid is employed in material science as a biochemical probe and as a model compound in microwave-assisted surface click reactions . Its unique chemical structure allows for innovative applications in the synthesis and modification of materials, potentially leading to the development of new polymers or coatings with specialized properties.
Industrial Manufacturing
In industrial settings, 9-Undecynoic acid can be used as a precursor in the manufacture of various chemicals, including polymers and modified silicones . Its role in the synthesis of such compounds is vital for producing materials with specific desired characteristics.
Environmental Protection
The potential environmental applications of 9-Undecynoic acid are related to its role as a medium-chain fatty acid . It could be utilized in environmental biotechnology for the bioremediation of contaminated sites or in the development of green solvents that are less harmful to ecosystems.
Food Industry Utilization
9-Undecynoic acid’s antifungal properties make it a valuable preservative in the food industry . It can inhibit yeast and fungus, thereby extending the shelf life of food products and preventing spoilage.
Cosmetic and Personal Care Products
In the cosmetics industry, derivatives of 9-Undecynoic acid are used for their antifungal and antimicrobial properties . They are found in products that aim to treat fungal infections and maintain skin health, highlighting the compound’s versatility and importance in personal care formulations.
Wirkmechanismus
A novel formulation of undecylenic acid compounded with L-Arginine, called GS-1, induced concentration-dependent tumor cell death, with undecylenic acid being the cytotoxic component . Further investigation revealed that GS-1-mediated cell death was caspase-dependent with a reduction in mitochondrial membrane potential, suggesting a pro-apoptotic mechanism of action .
Safety and Hazards
Eigenschaften
IUPAC Name |
undec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDMFOVPQMSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365100 | |
| Record name | 9-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Undecynoic acid | |
CAS RN |
22202-65-9 | |
| Record name | 9-Hendecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Undecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Undecynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HENDECYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 9-Undecynoic acid described in the paper?
A1: The paper highlights a novel method for synthesizing 9-Undecynoic acid from readily available 10-Undecenoic acid []. The researchers observed a remarkable solvent-dependent selectivity in the dehydrobromination of the intermediate, 10,11-dibromoundecanoic acid. Using PEG-400 as the solvent favored the formation of the terminal alkyne, 10-Undecynoic acid. In contrast, using PEG-200 resulted in the preferential formation of the internal alkyne, 9-Undecynoic acid []. This discovery offers a simple and efficient way to obtain either the terminal or internal alkyne depending on the desired application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





